molecular formula C13H14O3 B13867245 3-(4-But-2-enoylphenyl)propanoic acid

3-(4-But-2-enoylphenyl)propanoic acid

Cat. No.: B13867245
M. Wt: 218.25 g/mol
InChI Key: WSCATBITCMNDSU-UHFFFAOYSA-N
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Description

3-(4-But-2-enoylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenyl group substituted with a but-2-enoyl group at the para position and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-But-2-enoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-but-2-enoylphenyl with propanoic acid under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the acylation process . The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in industrial processes to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-But-2-enoylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(4-But-2-enoylphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-But-2-enoylphenyl)propanoic acid is unique due to the presence of both the but-2-enoyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(4-but-2-enoylphenyl)propanoic acid

InChI

InChI=1S/C13H14O3/c1-2-3-12(14)11-7-4-10(5-8-11)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16)

InChI Key

WSCATBITCMNDSU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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